molecular formula C20H18BrCl2N3OS B2994387 2-((5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899932-48-0

2-((5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

カタログ番号: B2994387
CAS番号: 899932-48-0
分子量: 499.25
InChIキー: MMXNIDJAARTZAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((5-(4-Bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic chemical compound designed for research applications, particularly in the field of oncology and medicinal chemistry. Its structure incorporates key pharmacophoric elements common in targeted therapeutic agents, including an imidazole core, a dichlorophenyl acetamide tail, and a bromophenyl head group. These features are frequently found in molecules investigated as kinase inhibitors. This compound is of significant research value for scientists studying the inhibition of tyrosine kinases, such as the Fms-like tyrosine kinase 3 (FLT-3). Mutations in the FLT-3 enzyme are implicated in approximately 30% of acute myeloid leukemia (AML) cases, making it a critical target for anticancer drug development . Structurally, the molecule aligns with pharmacophore models for such inhibitors, which often feature a bi-aryl or heteroaryl head group (e.g., the 4-bromophenyl-substituted imidazole) connected via a thioacetamide linker to a hydrophobic tail (e.g., the 3,4-dichlorophenyl group) . This configuration may allow the compound to interact with the hinge region and allosteric sites of kinase domains. The synthesis of related imidazole derivatives often involves palladium-catalyzed cross-coupling or condensation reactions, such as the reaction of an appropriate benzamidine derivative with a ketone in the presence of a base like K₂CO₃ in ethanol . The thioacetamide linker can be introduced through further functionalization. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrCl2N3OS/c1-3-20(2)25-18(12-4-6-13(21)7-5-12)19(26-20)28-11-17(27)24-14-8-9-15(22)16(23)10-14/h4-10H,3,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNIDJAARTZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN3OSC_{21}H_{22}BrN_3OS, with a molecular weight of approximately 444.4 g/mol. The structure features an imidazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activity. The presence of bromophenyl and dichlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. The imidazole ring is known for its role in various antimicrobial agents.
  • Cytotoxic Effects : Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. The presence of the dichlorophenyl group may enhance these effects due to increased electron-withdrawing capacity .
  • Anticancer Properties : Research indicates that compounds containing imidazole and thiazole rings are effective against various cancer types. The unique combination of functional groups in this compound could lead to promising anticancer activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that specific structural features are crucial for enhancing biological activity:

Structural Feature Activity Impact
Imidazole RingEssential for antimicrobial and anticancer activity
Sulfanyl GroupIncreases reactivity and potential target interactions
Bromophenyl GroupEnhances lipophilicity and cellular uptake
Dichlorophenyl GroupImproves cytotoxicity through electron-withdrawing effects

The combination of these features suggests that modifications to the structure could optimize the compound's efficacy against specific targets .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

  • Synthesis of Thiazole Derivatives : Researchers synthesized various thiazole derivatives incorporating imidazole rings, which showed significant cytotoxicity against several cancer cell lines, with IC50 values below that of standard treatments like doxorubicin .
  • In Silico Studies : Computational modeling has been employed to predict the binding interactions of similar compounds with target proteins involved in cancer progression. These studies indicated that hydrophobic interactions play a significant role in binding affinity, further supporting the design of more potent derivatives .
  • Antimicrobial Testing : A series of phenylthiazole derivatives were tested for antimicrobial activity, demonstrating effectiveness comparable to established antibiotics. This emphasizes the potential for developing new antimicrobial agents based on the structural framework of 2-((5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide .

類似化合物との比較

Structural and Functional Group Analysis

The compound is compared to 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (hereafter Compound A ), a simpler acetamide derivative reported in the provided evidence . Key structural differences include:

Feature Target Compound Compound A
Core Structure Imidazole ring with ethyl/methyl substituents and thioether linkage Simple acetamide backbone (no heterocyclic core)
Aromatic Substituents 4-Bromophenyl (imidazole-linked), 3,4-dichlorophenyl (amide-linked) 4-Bromophenyl (acetamide-linked), 3,4-difluorophenyl (amide-linked)
Linker Group Thioether (-S-) Carbonyl (-CO-)
Halogenation Bromine (Br), Chlorine (Cl) Bromine (Br), Fluorine (F)

Key Implications :

Bioactivity : The imidazole-thioether scaffold in the target compound may enhance binding to metal-containing enzymes (e.g., cytochrome P450) or redox-active targets compared to Compound A’s simpler acetamide structure.

Steric Hindrance : The ethyl/methyl groups on the imidazole ring increase steric bulk, which could reduce conformational flexibility but improve metabolic stability relative to Compound A.

Crystallographic and Physicochemical Properties
  • Compound A : Exhibits a dihedral angle of 66.4° between aromatic rings, with N–H⋯O hydrogen bonds and weak C–H⋯F interactions stabilizing the crystal lattice .
  • Target Compound : The imidazole ring and thioether group are expected to alter molecular conformation significantly:
    • The bulky imidazole substituents may increase torsional strain, leading to larger dihedral angles between aromatic systems.
    • The thioether’s polarizability could promote S⋯π or C–H⋯S interactions, distinct from Compound A’s C–H⋯O/F networks.
    • Higher molecular weight (due to imidazole and Cl substituents) may reduce solubility compared to Compound A.
Hypothetical Pharmacological Comparison

While biological data for the target compound are unavailable, structural analogs suggest:

  • Antimicrobial Potential: Compound A’s benzylpenicillin-like structure implies β-lactamase inhibition; the target compound’s imidazole-thioether motif may broaden activity against resistant strains.
  • Toxicity Profile : The dichlorophenyl group may increase hepatotoxicity risk compared to Compound A’s difluorophenyl system, necessitating further ADMET studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。